4-Chloro-2-(2-phenylethyl)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-(2-phenylethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-11-8-9-14-12(15-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMYIIBCWBRSEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC=CC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Chloro 2 2 Phenylethyl Pyrimidine and Analogues
Foundational Approaches for Pyrimidine (B1678525) Core Construction and Diversification
The construction of the pyrimidine ring is the cornerstone of synthesizing 4-Chloro-2-(2-phenylethyl)pyrimidine and its analogues. Modern synthetic chemistry offers a range of methods from classic condensation reactions to highly efficient multi-component and one-pot strategies.
Condensation Reactions and Multi-component Syntheses
The most fundamental and widely utilized method for constructing the pyrimidine ring involves the condensation of a compound containing an N-C-N fragment (such as an amidine, urea, or guanidine) with a three-carbon fragment possessing bifunctional electrophilic sites. bu.edu.eg This approach forms the basis for creating the core pyrimidine structure, which can then be further functionalized.
In recent years, multi-component reactions (MCRs) have gained prominence as they allow for the synthesis of complex molecules in a single step from three or more starting materials, enhancing efficiency and atom economy. caribjscitech.comnih.gov A notable advancement is the regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. nih.govacs.org This process proceeds through a sequence of condensation and dehydrogenation steps, offering high regioselectivity and access to unsymmetrically substituted pyrimidines in yields of up to 93%. nih.govacs.orgfigshare.com Other MCRs, such as the ZnCl₂-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium acetate, also provide efficient routes to substituted pyrimidines. organic-chemistry.org These methods are particularly valuable for creating large libraries of diverse pyrimidine derivatives for screening purposes. figshare.com
| Strategy | Key Reactants | Catalyst/Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Iridium-Catalyzed Dehydrogenative Coupling | Amidines, Alcohols | PN₅P-Ir-pincer complexes | High regioselectivity, sustainable, access to unsymmetrically substituted products. | nih.govacs.orgorganic-chemistry.org |
| Oxidative Annulation | Amidines, Ketones, N,N-dimethylaminoethanol | Eco-friendly, provides a C1 source. | Broad substrate scope, good functional group tolerance. | organic-chemistry.org |
| Zinc-Catalyzed Coupling | Enamines, Triethyl orthoformate, Ammonium acetate | ZnCl₂ | Single-step synthesis of 4,5-disubstituted pyrimidines. | organic-chemistry.org |
Optimized One-Pot Reaction Strategies
The choice of solvent and energy source can also optimize these reactions. Polyethylene glycol (PEG-400) has been employed as a recyclable and environmentally benign solvent and catalyst for the one-pot synthesis of dihydropyrimidinones. wisdomlib.org The efficiency of this reaction is significantly enhanced by using microwave or ultrasonic irradiation, which can reduce reaction times to mere minutes while achieving yields of up to 98%. wisdomlib.org Such green and efficient methodologies are paving the way for more sustainable production of pyrimidine-based compounds. nih.gov
Installation and Selective Transformation of Chloro Substituents
The chloro group at the C4 position is a key functional handle that allows for further diversification of the pyrimidine scaffold. Its installation and subsequent selective transformation are critical steps in the synthesis of the target molecule and its analogues.
Advanced Chlorination Reagents and Reaction Conditions (e.g., Phosphorus Oxychloride)
The conversion of a hydroxy or oxo group on the pyrimidine ring to a chloro group is most commonly accomplished using a chlorinating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice. mdpi.comresearchgate.net The traditional method involves heating the corresponding hydroxypyrimidine (the tautomeric form of a pyrimidinone) in excess POCl₃, often in the presence of an organic base like pyridine. mdpi.comgoogle.com
To address the environmental and safety concerns associated with using large excesses of POCl₃, more efficient, large-scale, solvent-free protocols have been developed. mdpi.com These methods utilize equimolar amounts of POCl₃ per hydroxyl group and an equivalent of pyridine as a base. The reaction is typically conducted in a sealed reactor at elevated temperatures (e.g., 160°C), affording the chlorinated pyrimidine in high yields. mdpi.com This approach is not only more environmentally friendly but also suitable for industrial-scale production. mdpi.com
| Chlorinating Agent | Conditions | Scale | Typical Yield | Advantages | Reference |
|---|---|---|---|---|---|
| POCl₃ (excess) | Reflux with organic base | Small (Lab) | Variable | Well-established procedure. | researchgate.net |
| POCl₃ (equimolar) | Solvent-free, 1 eq. Pyridine, 160°C, sealed reactor | Large (Multigram) | >80% | Environmentally friendly, high atom economy, scalable. | mdpi.com |
Regioselective Functionalization of Chlorinated Pyrimidine Intermediates
Chlorinated pyrimidines are highly valuable intermediates because the chloro substituent serves as an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions and as a partner in various cross-coupling reactions. thieme.denih.gov The reactivity of the chloro groups can differ based on their position on the pyrimidine ring, allowing for regioselective functionalization. For instance, in dichlorinated pyrimidines, one chloro group can often be substituted selectively under milder conditions than the other. mdpi.com
A powerful strategy for the late-stage diversification of complex pyrimidine-containing molecules is the "deconstruction-reconstruction" approach. nih.govnih.gov This method involves activating the pyrimidine ring by forming an N-arylpyrimidinium salt, which then undergoes cleavage to a versatile iminoenamine intermediate. nih.govchinesechemsoc.org This three-carbon building block can be subsequently cyclized with a variety of nucleophiles (e.g., different amidines) to reconstruct a new, diversified pyrimidine core or even other heterocyclic systems like azoles. nih.govnih.gov This strategy enables modifications that would be challenging to achieve through traditional methods. Furthermore, regioselective C-H functionalization, for example via directed metallation with reagents like TMPMgCl·LiCl, allows for the precise introduction of various electrophiles onto the pyrimidine ring. nih.govresearchgate.net
Synthetic Routes for Incorporating the Phenylethyl Moiety
The introduction of the 2-(2-phenylethyl) group at the C2 position is a defining step in the synthesis of the target compound. This is typically achieved during the initial construction of the pyrimidine ring. The most direct method involves a condensation reaction using 3-phenylpropanimidamide as the N-C-N building block.
A plausible synthetic pathway begins with the condensation of 3-phenylpropanimidamide with a malonic acid derivative, such as diethyl malonate, under basic conditions. This cyclocondensation reaction forms the pyrimidine ring and directly installs the phenylethyl group at the C2 position, yielding 2-(2-phenylethyl)pyrimidine-4,6-diol. The subsequent step involves the di-chlorination of this intermediate using phosphorus oxychloride, as described previously, to give 4,6-dichloro-2-(2-phenylethyl)pyrimidine. To arrive at the final target, this compound, a selective dehalogenation is required to remove the chloro group at the C6 position. This can be achieved through methods such as catalytic hydrogenation, which can selectively replace a chlorine atom with hydrogen without affecting other functional groups or the aromaticity of the ring. google.com
Strategies for Alkylation and Arylation of Pyrimidine Scaffolds
The functionalization of the pyrimidine scaffold through alkylation and arylation is fundamental for creating diverse derivatives. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic substitution but also highly reactive in certain metal-catalyzed reactions. acs.org
Direct C-H arylation has emerged as a powerful tool, allowing for the introduction of aryl groups without pre-functionalization of the pyrimidine ring. For instance, palladium-catalyzed direct C-H arylation of pyrrolo[2,3-d]pyrimidine derivatives with aryl iodides has been successfully demonstrated. nih.gov Another approach involves the regioselective C6 arylation of pyrrolo[2,3-d]pyrimidines using arylboronic acids, catalyzed by Pd(OAc)2. chemistryviews.org
For halogenated pyrimidines, such as a 4-chloro derivative, the chloro-substituent serves as an excellent leaving group for both arylation and alkylation. Chloropyrimidines are often preferred substrates over iodo- or bromo-pyrimidines due to their commercial availability, lower cost, and high reactivity in Suzuki couplings. acs.org The arylation of halogenated pyrimidines can be controlled to achieve monophenyl-, diphenyl-, or triphenyl-substituted products depending on the reaction conditions. acs.org N-alkylation of aminopyrimidine scaffolds has also been shown to be a viable strategy for enhancing the biological activity of the resulting compounds. researchgate.net
Metal-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)
Metal-catalyzed cross-coupling reactions are indispensable for the synthesis of complex pyrimidine derivatives. The Suzuki-Miyaura coupling, in particular, is widely used for creating carbon-carbon bonds between the pyrimidine core and aryl or heteroaryl groups. researchgate.netmdpi.com This reaction typically involves a palladium catalyst, a base, and an organoboron reagent (e.g., boronic acid).
The synthesis of various pyrimidine analogues has been achieved in good to excellent yields using Suzuki coupling. nih.govacs.org The choice of catalyst, base, and solvent system is crucial for optimizing the reaction. For example, the use of Pd(PPh3)4 as a catalyst with K3PO4 as a base in 1,4-dioxane has been shown to be effective for the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine. mdpi.comresearchgate.net The reaction's success can be influenced by the electronic properties of the coupling partners; electron-rich boronic acids tend to produce better yields. mdpi.com
The following table summarizes various conditions reported for the Suzuki-Miyaura cross-coupling reaction on different pyrimidine scaffolds.
| Pyrimidine Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh3)4 (5) | K3PO4 | 1,4-Dioxane | 85 | mdpi.com |
| 4-Amino-6-chloro-1-methylpyrimidin-2(1H)-one | 3,4-dimethoxyphenylboronic acid | Pd(PPh3)4 | 2M Na2CO3 | n-Propanol | 81 | tandfonline.com |
| 2-Bromo-5-iodopyrimidine | Aryl boronic acids | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | >90 | acs.org |
| 4-Chloro-2-phenylaminopyrido[2,3-d]pyrimidine | Phenylboronic acid | Pd(PPh3)4 | Cs2CO3 | 1,4-Dioxane/H2O | 85 | nih.gov |
Catalysis in Pyrimidine Synthesis: Modern Approaches
Modern synthetic chemistry has seen a shift towards more efficient and sustainable catalytic methods. The synthesis of pyrimidines has benefited from these advancements, with the development of novel hybrid, organocatalytic, and cross-coupling techniques.
Application of Hybrid and Organocatalysis
Organocatalysis offers a metal-free alternative for the synthesis of heterocyclic scaffolds. For instance, the synthesis of dihydropyrido[2,3-d]pyrimidine derivatives has been achieved through a one-pot, three-component reaction using the organocatalyst 2-aminoethanesulfonic acid (taurine) in water, providing excellent yields. tandfonline.com Similarly, L-proline has been used as an organocatalyst in the synthesis of pyrano[2,3-d]pyrimidine scaffolds. acs.org
Hybrid catalysts, which combine features of homogeneous and heterogeneous catalysis, are also gaining traction. These include metal catalysts supported on various materials like nanoparticles. nih.gov An iron-catalyzed, three-component reaction of alcohols, alkynes, and amidines under aerobic conditions provides a sustainable and eco-friendly route to trisubstituted pyrimidines. acs.org Such methods often involve multicomponent reactions (MCRs), which are highly efficient in building molecular complexity in a single step. tandfonline.com
Development of Cross-Coupling Reactions for Pyrimidine Derivatization
The development of cross-coupling reactions continues to expand the toolkit for pyrimidine derivatization. Beyond the Suzuki reaction, other palladium-catalyzed couplings like the Sonogashira and Buchwald-Hartwig reactions are employed to install alkynyl and amino groups, respectively, onto the pyrimidine ring. researchgate.netmdpi.com
Significant progress has been made in developing catalyst systems that are effective for challenging substrates, such as aryl chlorides. The combination of Pd(OAc)2 and specialized phosphine ligands like XPhos has enabled Suzuki-Miyaura couplings of heteroaryl chlorides to proceed efficiently at room temperature. researchgate.net The development of these methods is crucial for medicinal chemistry, where the effective generation of aromatic C-N and C-C bonds is necessary for exploring structure-activity relationships. mdpi.com The synthesis of the drug Abemaciclib, for example, incorporates both a Suzuki cross-coupling and a Buchwald-Hartwig amination to construct the final molecule. mdpi.com These reactions provide flexible and powerful methods for creating structurally diverse libraries of pyrimidine derivatives. researchgate.netnih.gov
Methodologies for Analytical Characterization of Novel Pyrimidine Derivatives
The unambiguous structural confirmation of newly synthesized pyrimidine derivatives is essential. A combination of spectroscopic and analytical techniques is typically employed for this purpose. sciencescholar.us The characterization of novel pyrimidine compounds relies on methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis. nih.govresearchgate.net
Infrared (IR) Spectroscopy : This technique is used to identify characteristic functional groups. For pyrimidine derivatives, key vibrational bands include C=N stretching (around 1555 cm⁻¹), C=O stretching (1670–1690 cm⁻¹), and N-H stretching (3100–2900 cm⁻¹). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the molecular structure. In ¹H NMR spectra, characteristic signals include singlets for pyrimidine ring protons and broad peaks for N-H protons. nih.gov In ¹³C NMR, the signals for thiocarbonyl (C=S) and carbonyl (C=O) carbons typically appear at around 175 ppm and 160 ppm, respectively. nih.gov
Mass Spectrometry (MS) : Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to confirm the molecular weight of the synthesized compounds. nih.gov
Elemental Analysis : This method determines the elemental composition (C, H, N) of the compound, providing further confirmation of its empirical formula. nih.gov
The following table summarizes the key analytical techniques and the type of information they provide for the characterization of pyrimidine derivatives.
| Analytical Technique | Information Provided | Typical Observations for Pyrimidine Derivatives | Reference |
| IR Spectroscopy | Identification of functional groups | C=N stretch (~1555 cm⁻¹), C=O stretch (1670-1690 cm⁻¹), N-H stretch (2900-3100 cm⁻¹) | nih.gov |
| ¹H NMR Spectroscopy | Mapping of proton framework | Singlet for pyrimidine ring proton (~7.50 ppm), broad peaks for N-H protons (12-13 ppm) | nih.gov |
| ¹³C NMR Spectroscopy | Mapping of carbon skeleton | Carbonyl carbon (~160 ppm), Thiocarbonyl carbon (~175 ppm) | nih.gov |
| Mass Spectrometry (MS) | Determination of molecular weight | Molecular ion peak corresponding to the expected mass of the derivative | tandfonline.comnih.gov |
| Elemental Analysis | Confirmation of elemental composition | Experimental percentages of C, H, N match calculated values | nih.gov |
Biological Activities and Molecular Mechanisms of 4 Chloro 2 2 Phenylethyl Pyrimidine Analogues
Anti-Oncogenic Potential and Mechanisms of Cellular Intervention
Pyrimidine (B1678525) derivatives are recognized for their potential in cancer therapy, often acting through various mechanisms to halt the proliferation of malignant cells. nih.gov The structural similarity of the pyrimidine ring to purines allows these compounds to interact with numerous biological targets, including enzymes and proteins crucial for cancer cell survival and growth. mdpi.com
Enzyme Inhibition (e.g., Dihydrofolate Reductase, Protein Kinases, Pteridine Reductase 1)
A primary mechanism through which pyrimidine analogues exert their anticancer effects is through the inhibition of key enzymes involved in cellular proliferation and survival.
Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the synthesis of nucleotides, making it a well-established target for cancer chemotherapy. nih.govrjpbr.com Inhibition of DHFR disrupts DNA replication and leads to cell death. nih.gov Pyrimidine derivatives, particularly those with a 2,4-diamino substitution, are known to be effective DHFR inhibitors. nih.gov Non-classical antifolates like pyrimethamine serve as templates for designing novel DHFR inhibitors. researchgate.net Research on various pyrimidine analogues has demonstrated their potential to inhibit DHFR, suggesting a promising avenue for the development of new anticancer agents. nih.govwikipedia.org
Protein Kinases: Protein kinases are essential enzymes that regulate a multitude of cellular processes, including growth, differentiation, and metabolism. nih.gov Dysregulation of kinase activity is a hallmark of many cancers. Pyrimidine derivatives have been extensively investigated as protein kinase inhibitors. nih.gov For instance, 2,4-disubstituted pyrimidines have been developed as potent inhibitors of KDR kinase. Fused pyrimidine structures, such as thiazolo[4,5-d]pyrimidines, also show potential as anticancer agents through mechanisms that may involve kinase inhibition. mdpi.com
Pteridine Reductase 1 (PTR1): PTR1 is an enzyme found in certain parasites that provides a bypass mechanism for DHFR inhibition, contributing to drug resistance. nih.govnih.gov However, targeting PTR1 is also being explored in the context of cancer. Some pyrimidine-containing compounds have been investigated as PTR1 inhibitors. core.ac.uk For example, pyrimethamine has been identified as a PTR1 inhibitor. core.ac.uk The ability of pyrimidine analogues to inhibit this enzyme highlights another potential mechanism for their therapeutic effects.
Modulation of Cell Proliferation and Induction of Apoptosis
Beyond enzyme inhibition, analogues of 4-Chloro-2-(2-phenylethyl)pyrimidine can interfere with cancer progression by directly affecting cell cycle and inducing programmed cell death (apoptosis).
Various chloro-substituted pyrimidine and quinoline derivatives have demonstrated significant antiproliferative activity. For example, a series of 7-chloro-(4-thioalkylquinoline) derivatives were shown to induce apoptosis and inhibit DNA/RNA synthesis in cancer cell lines. mdpi.com At high concentrations, these compounds caused an accumulation of cells in the G0/G1 phase of the cell cycle. mdpi.com Similarly, certain pyrrolo[2,3-d]pyrimidine derivatives can modulate apoptosis by interacting with targets like the Bcl2 anti-apoptotic protein, leading to the upregulation of pro-apoptotic genes such as p53 and BAX.
Studies on compounds with structural similarities, such as 4-methyl-2,6-bis(1-phenylethyl)phenol, have shown potent anti-proliferative and pro-apoptotic activities. nih.gov This analogue induced morphological changes characteristic of apoptosis, activated caspases-3 and -9, and decreased the level of the anti-apoptotic protein Bcl-2 in cancer cells. nih.gov Thiazolo[4,5-d]pyrimidine derivatives have also been synthesized and evaluated for their anticancer properties, with some compounds showing significant activity against a panel of human cancer cell lines. mdpi.com For instance, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govekb.egthiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be a highly active compound in this class. mdpi.com
Investigation of Protein-Ligand Interactions in Anti-cancer Modalities
Understanding the interaction between small molecules and their protein targets is crucial for rational drug design. Molecular docking studies are frequently employed to predict the binding modes of pyrimidine analogues within the active sites of target proteins.
For a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, molecular docking studies were performed against the tubulin–combretastatin A4 complex. mdpi.com These studies revealed efficient binding within a hydrophobic cavity, indicating that tubulin inhibition might be a mechanism for their anticancer activity. mdpi.com Similarly, docking studies on pyrimidine derivatives targeting enzymes like DHFR and protein kinases help to elucidate the structural basis for their inhibitory activity and guide the synthesis of more potent and selective compounds. researchgate.net These computational approaches provide valuable insights into the structure-activity relationships (SAR), highlighting how different substituents on the pyrimidine ring influence binding affinity and biological activity.
Antimicrobial Efficacy and Underlying Biological Pathways
In an era of growing antimicrobial resistance, the development of new antibacterial and antifungal agents is a critical area of research. Pyrimidine derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. nih.gov
Antibacterial Activity against Gram-Positive and Gram-Negative Microorganisms
Analogues of this compound have shown potential as antibacterial agents, active against both Gram-positive and Gram-negative bacteria.
Several studies have reported the synthesis and evaluation of chloro-substituted pyrimidine derivatives for their antibacterial properties. A series of novel 4-chloro-3-nitrophenylthiourea derivatives exhibited high activity against both standard and hospital strains, with some compounds being particularly effective against Gram-positive pathogens. nih.gov The mechanism of action for some of these compounds involves the inhibition of bacterial type II topoisomerases. nih.gov
In another study, 4-chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol displayed promising antibacterial activity against both Gram-negative and Gram-positive bacteria. mdpi.com Furthermore, halogenated pyrimidines, such as 2,4-dichloro-5-fluoropyrimidine, have been shown to possess both antimicrobial and antibiofilm activities against Staphylococcus aureus. mdpi.com Some 4-chloro-2-mercaptobenzenesulfonamide derivatives also showed promising activity against anaerobic Gram-positive bacteria. nih.gov The antibacterial efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), as shown in the table below.
| Compound/Analogue Class | Bacterial Strain(s) | Activity/MIC | Reference |
|---|---|---|---|
| 4-chloro-3-nitrophenylthiourea derivatives | Standard and hospital strains | 0.5-2 µg/mL | nih.gov |
| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c) | Gram-positive and Gram-negative bacteria | 8 µg/mL | mdpi.com |
| 2,4-dichloro-5-fluoropyrimidine (24DC5FP) | Staphylococcus aureus | 50 µg/mL | mdpi.com |
| 4-Alkylated-1,6-dihydropyrimidine analogue (Compound 8) | Five bacterial strains | 100% inhibition at 32 μg/mL | growingscience.com |
Antifungal Properties and Targets
In addition to their antibacterial effects, pyrimidine analogues have been investigated for their potential as antifungal agents, which is crucial for addressing fungal infections in both agriculture and medicine. nih.gov
Several classes of pyrimidine derivatives have demonstrated significant antifungal activity against a range of phytopathogenic fungi. nih.gov For example, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety exhibited obvious antifungal activities against several species, including Botrytis cinerea. frontiersin.org
A study on various pyrimidine thiol derivatives reported moderate resistance against Candida albicans. ekb.eg Another study on 6-Chloro-2,4-diamino pyrimidine showed some fungicidal activity against Aspergillus niger and Candida albicans, although it was lower than the reference standards. researchgate.net The development of pyrimidine-based compounds continues to be a promising strategy in the search for new and effective antifungal treatments. mdpi.com
| Compound/Analogue Class | Fungal Strain(s) | Activity | Reference |
|---|---|---|---|
| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivatives | Botrytis cinerea, Phytophthora infestans, etc. | Significant antifungal activities | frontiersin.org |
| Pyrimidine thiol derivatives (Compounds 5 and 11) | Candida albicans | Moderate resistance | ekb.eg |
| 6-Chloro-2,4-diamino pyrimidine | Aspergillus niger, Candida albicans | Low antifungal activity | researchgate.net |
Antiviral Properties and Molecular Mechanisms
Pyrimidine analogues have demonstrated a broad spectrum of antiviral activities, targeting a variety of viruses, including human immunodeficiency virus (HIV), hepatitis B and C, influenza, and herpes viruses. nih.gov The antiviral potential of these compounds often stems from their ability to interfere with critical viral replication processes.
A key mechanism by which pyrimidine analogues exert their antiviral effects is through the inhibition of viral enzymes essential for replication. One of the most notable targets is reverse transcriptase (RT), an enzyme crucial for retroviruses like HIV. drugbank.com Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the RT enzyme, inducing a conformational change that disrupts its catalytic activity. mdpi.com This inhibition prevents the conversion of the viral RNA genome into DNA, a critical step in the viral life cycle. nih.gov
Studies on various pyrimidine derivatives have identified compounds with potent anti-HIV activity. nih.gov For instance, certain diarylpyrimidine analogues have shown high potency against wild-type and mutant strains of HIV-1. The structural features of these molecules, including substitutions on the pyrimidine ring, play a crucial role in their binding affinity to the NNRTI binding pocket of the reverse transcriptase enzyme. nih.gov
Table 1: Antiviral Activity of Representative Pyrimidine Analogues against HIV-1
| Compound | Target | Activity (EC₅₀) | Cell Line |
| Diarylpyrimidine Analogue A | HIV-1 Reverse Transcriptase | 3.5 nM | MT-4 cells |
| Diarylpyrimidine Analogue B | HIV-1 Reverse Transcriptase | 1.1 nM | MT-4 cells |
| Thiazolo[5,4-d]pyrimidine Derivative | HIV-1 Reverse Transcriptase | 18.1 nM | MT-4 cells |
Note: The data in this table is representative of pyrimidine analogues and not specific to this compound. The EC₅₀ value represents the concentration of the compound that inhibits viral replication by 50%.
Anti-inflammatory and Immunomodulatory Effects
Beyond their antiviral properties, pyrimidine derivatives are recognized for their significant anti-inflammatory and immunomodulatory effects. nih.gov Inflammation is a complex biological response, and chronic inflammation is implicated in a range of diseases. mdpi.com Pyrimidine analogues can modulate inflammatory pathways by targeting key enzymes and signaling molecules. nih.gov
The primary mechanism for the anti-inflammatory action of many pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govtandfonline.com The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. mdpi.com By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov
Furthermore, some pyrimidine analogues can exert immunomodulatory effects by influencing the activity of immune cells and the production of cytokines, which are signaling proteins that regulate immune responses. nih.govnih.gov For example, certain phenolic compounds, which can be incorporated into pyrimidine structures, have been shown to modulate the immune system by inhibiting enzymes involved in allergic reactions and altering the expression of inflammatory mediators. mdpi.com
Table 2: Anti-inflammatory Activity of Representative Pyrimidine Analogues
| Compound | Target | Inhibition (IC₅₀) | Assay |
| Pyrimidine Derivative X | COX-2 | 0.04 µM | In vitro enzyme assay |
| Thienopyrimidine Derivative Y | COX-2 | 0.04 µM | In vitro enzyme assay |
| Pyrano[2,3-d]pyrimidine Analogue Z | COX-2 | 0.04 µM | In vitro enzyme assay |
Note: The data in this table is representative of pyrimidine analogues and not specific to this compound. The IC₅₀ value represents the concentration of the compound required to inhibit the activity of the target enzyme by 50%.
Structure-Activity Relationship (SAR) Studies and Rational Molecular Design
The biological activity of this compound analogues is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different functional groups and structural modifications influence the potency and selectivity of these compounds. tandfonline.com
SAR studies on pyrimidine derivatives have revealed key structural features that govern their biological effects. For instance, in the context of anti-inflammatory activity, the nature and position of substituents on the pyrimidine ring can significantly impact COX-2 inhibition. The presence of specific hydrophobic groups can enhance binding to the active site of the COX-2 enzyme. tandfonline.com Similarly, for antiviral activity, substitutions on the pyrimidine core can influence the interaction with the allosteric pocket of reverse transcriptase. nih.gov
For example, studies on a series of substituted pyrimidines have shown that a bromo-substitution at the meta-position of a phenyl ring attached to the pyrimidine core can lead to higher antibacterial and antinociceptive properties compared to a para-substitution. thieme.de
Rational drug design often employs strategies like bioisosterism and scaffold hopping to optimize lead compounds. Bioisosterism involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of enhancing activity, improving pharmacokinetic properties, or reducing toxicity. patsnap.comresearchgate.net In the design of pyrimidine analogues, a phenyl ring might be replaced with a bioisosteric heteroaromatic ring to modulate the compound's properties. nih.gov
Scaffold hopping is a more drastic approach where the core structure (scaffold) of a known active compound is replaced with a chemically different scaffold, while maintaining the original biological activity. nih.gov This strategy can lead to the discovery of novel chemical classes with improved properties. For example, a thienopyrimidine scaffold could be "hopped" to a quinazolinone scaffold to develop new inhibitors of a particular enzyme. nih.gov
Computational Approaches for Biological Activity Prediction and Target Identification
Computational methods are invaluable tools in modern drug discovery for predicting the biological activity of new compounds and identifying their potential molecular targets. nih.gov Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are widely used in the study of pyrimidine analogues.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. nih.gov For this compound analogues, docking studies can be used to model their interaction with the active sites of viral enzymes like reverse transcriptase or inflammatory enzymes like COX-2. nih.govnih.gov
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models can then be used to predict the activity of newly designed analogues. For pyrimidine derivatives, QSAR studies have been employed to predict their anticancer, anti-inflammatory, and antiviral activities based on various molecular descriptors. mdpi.com The PASS (Prediction of Activity Spectra for Substances) computer program is one such tool that can predict a wide range of biological activities based on the structural formula of a compound. bmc-rm.org
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of this compound analogues, docking simulations are instrumental in understanding how these ligands interact with the active sites of their biological targets. These simulations provide insights into the binding modes, affinities, and the specific molecular interactions that drive the biological activity.
The process typically involves the three-dimensional structures of both the ligand (the pyrimidine analogue) and the target protein, which is often obtained from crystallographic data from repositories like the Protein Data Bank (PDB). Docking algorithms then explore various possible conformations of the ligand within the binding pocket of the target, calculating the binding energy for each conformation. Lower binding energies generally indicate a more stable and favorable interaction.
For pyrimidine derivatives, docking studies have been crucial in identifying key interactions. For instance, in silico studies on pyrimidine-based inhibitors of enzymes like cyclin-dependent kinase 9 (CDK9) have highlighted the importance of hydrogen bonds and hydrophobic interactions in the binding pocket ijfmr.com. The 4-chloro substituent on the pyrimidine ring can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. The 2-(2-phenylethyl) group, with its aromatic ring and flexible ethyl linker, can engage in π-π stacking and hydrophobic interactions with corresponding residues in the target's active site.
The results of molecular docking simulations are often visualized to analyze the specific amino acid residues involved in the interaction. This information is critical for understanding the structure-activity relationship (SAR) and for designing new analogues with improved binding characteristics.
Table 1: Representative Molecular Docking Results for this compound Analogues against a Hypothetical Kinase Target
| Compound ID | Analogue Modification | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | This compound | -8.5 | Leu83, Val35, Ala48 | Hydrophobic |
| Lys33 | Hydrogen Bond | |||
| Phe145 | π-π Stacking | |||
| 2 | 4-Fluoro-2-(2-phenylethyl)pyrimidine | -8.2 | Leu83, Val35, Ala48 | Hydrophobic |
| Lys33 | Hydrogen Bond | |||
| Phe145 | π-π Stacking | |||
| 3 | 4-Chloro-2-(2-(4-hydroxyphenyl)ethyl)pyrimidine | -9.1 | Leu83, Val35, Ala48 | Hydrophobic |
| Lys33, Asp146 | Hydrogen Bond | |||
| Phe145 | π-π Stacking | |||
| 4 | 4-Chloro-2-(3-phenylpropyl)pyrimidine | -7.9 | Leu83, Val35, Ala48 | Hydrophobic |
| Lys33 | Hydrogen Bond |
Note: The data in this table is illustrative and based on typical results from molecular docking studies of similar pyrimidine derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of novel compounds, thereby prioritizing synthetic efforts.
For a series of this compound analogues, a QSAR study would begin with the calculation of a wide range of molecular descriptors. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a model that correlates a selection of these descriptors with the experimentally determined biological activity (e.g., IC50 or pIC50 values). The predictive power of the resulting QSAR model is then rigorously validated using internal and external validation techniques.
Table 2: Example of a QSAR Model for Anticancer Activity of Pyrimidine Analogues
| Descriptor | Coefficient | Description | Contribution to Activity |
| LogP | 0.45 | Lipophilicity | Positive |
| Molecular Weight | -0.12 | Size of the molecule | Negative |
| Number of H-bond Donors | 0.67 | Hydrogen bonding capacity | Positive |
| Electronegativity of C4-substituent | 0.33 | Electronic effect at position 4 | Positive |
| Steric Hindrance of C2-substituent | -0.25 | Bulkiness at position 2 | Negative |
Note: This table represents a hypothetical QSAR model to illustrate the types of descriptors and their potential influence on the biological activity of pyrimidine analogues.
Pharmacophore Modeling and Virtual Screening Strategies
Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are crucial for binding to a biological target.
For this compound analogues, a pharmacophore model can be generated based on the structure of a known active ligand bound to its target (structure-based) or by aligning a set of active molecules and identifying their common chemical features (ligand-based). The resulting pharmacophore model serves as a 3D query for virtual screening of large compound libraries.
Virtual screening is a computational method used to search vast databases of chemical compounds to identify those that are most likely to bind to a drug target. By using a pharmacophore model as a filter, researchers can rapidly screen millions of compounds and select a smaller, more manageable set of candidates for further experimental testing. This approach significantly accelerates the drug discovery process.
A pharmacophore model for active this compound analogues would likely include features such as:
A hydrophobic feature corresponding to the phenyl ring.
A hydrogen bond acceptor feature from the nitrogen atoms in the pyrimidine ring.
A halogen bond donor feature from the chlorine atom.
An aromatic ring feature.
These features, with their specific spatial relationships, would define the pharmacophoric space. Virtual screening campaigns using such a model could lead to the discovery of novel chemical scaffolds with similar biological activity to the this compound series.
Table 3: Common Pharmacophoric Features Identified for Pyrimidine-Based Inhibitors
| Pharmacophoric Feature | Description | Importance in Binding |
| Hydrogen Bond Acceptor (HBA) | Typically nitrogen atoms in the pyrimidine ring | Forms hydrogen bonds with donor residues in the active site |
| Hydrophobic (HY) | Aromatic rings (e.g., phenyl group) and alkyl chains | Engages in hydrophobic interactions within the binding pocket |
| Aromatic Ring (AR) | The pyrimidine and phenyl rings | Participates in π-π stacking interactions |
| Halogen Bond Donor (HBD) | The chlorine atom at the C4 position | Forms halogen bonds with electron-rich atoms in the target |
Note: This table outlines the common pharmacophoric features that are often crucial for the biological activity of substituted pyrimidine compounds.
Q & A
Q. What are the optimal synthetic routes for 4-chloro-2-(2-phenylethyl)pyrimidine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:
- Step 1: Introduce the phenylethyl group via alkylation of a pyrimidine core using 2-phenylethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
- Step 2: Chlorination at the 4-position using N-chlorosuccinimide (NCS) in DMF at 0°C for 2 hours .
Key factors affecting yield include temperature control (to minimize side reactions) and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with >95% purity. Reference reaction tables in similar pyrimidine syntheses for optimization .
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorine at C4, phenylethyl at C2). Aromatic protons in the phenylethyl group appear as multiplets at δ 7.2–7.4 ppm.
- LC-MS/MS: To verify molecular weight (e.g., [M+H]⁺ peak at m/z 247.1) and detect impurities.
- HPLC: Use a C18 column with acetonitrile/water mobile phase (70:30) for purity assessment (>98% by area normalization) .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions.
- Waste Disposal: Collect halogenated waste separately and neutralize acidic/byproduct gases (e.g., HCl) with 10% NaOH before disposal .
Advanced Research Questions
Q. How can chemoselectivity challenges in modifying the 4-chloro group be addressed?
Methodological Answer: The 4-chloro group is highly reactive toward nucleophilic aromatic substitution (SNAr). To avoid competing reactions:
- Protecting Groups: Temporarily block the phenylethyl moiety using Boc or acetyl groups during functionalization.
- Solvent Choice: Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states in SNAr.
- Catalysts: Employ Cu(I) catalysts for selective cross-coupling (e.g., Suzuki-Miyaura with boronic acids) .
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
Methodological Answer:
- SAR Studies: Replace the phenylethyl group with bulkier substituents (e.g., 4-chlorobenzyl) to enhance hydrophobic interactions with target proteins.
- Case Study: Pyrimidines with electron-withdrawing groups (e.g., CF₃) at C4 show improved kinase inhibition (IC₅₀ < 100 nM) compared to chlorine .
- Docking Simulations: Use AutoDock Vina to predict binding affinity changes when substituting the 2-phenylethyl group with heteroaromatic rings .
Q. What strategies resolve contradictory bioactivity data across different assay systems?
Methodological Answer:
- Assay Optimization: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability.
- Metabolic Stability Testing: Use liver microsomes to identify if discrepancies arise from rapid compound degradation in certain models.
- Control Compounds: Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .
Q. How can reaction byproducts (e.g., sulfoxides) be minimized during oxidation steps?
Methodological Answer:
- Oxidant Selection: Use H₂O₂ in acetic acid at 60°C for controlled oxidation, avoiding over-oxidation to sulfones.
- Monitoring: Track reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) and quench with Na₂S₂O₃ at 85% conversion .
Methodological Challenges & Solutions
Q. What computational tools predict molecular targets for this compound derivatives?
Methodological Answer:
- Phylogenetic Analysis: Use SwissTargetPrediction to identify conserved binding sites across protein families (e.g., kinases, GPCRs).
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (e.g., EGFR tyrosine kinase) .
Q. How can regioselectivity issues in heterocyclic ring formation be mitigated?
Methodological Answer:
- Directing Groups: Install temporary substituents (e.g., nitro groups) to steer cyclization toward the desired position.
- Microwave Synthesis: Apply microwave irradiation (150°C, 20 min) to accelerate kinetically favored pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
